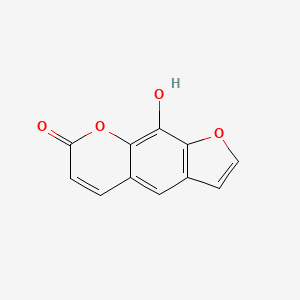

Xanthotoxol

描述

This compound has been reported in Angelica japonica, Pleurospermum rivulorum, and other organisms with data available.

属性

IUPAC Name |

9-hydroxyfuro[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6O4/c12-8-2-1-6-5-7-3-4-14-10(7)9(13)11(6)15-8/h1-5,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWVYQQGERKEAHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC2=C(C3=C(C=CO3)C=C21)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50173910 | |

| Record name | Xanthotoxol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Xanthotoxol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029457 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2009-24-7 | |

| Record name | Xanthotoxol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2009-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xanthotoxol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002009247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xanthotoxol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401269 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Xanthotoxol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-hydroxy-7H-furo[3,2-g][1]benzopyran-7-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | XANTHOTOXOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RL486L8A5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Xanthotoxol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029457 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

251 - 252 °C | |

| Record name | Xanthotoxol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029457 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Xanthotoxol: A Technical Guide to Natural Sources, Isolation, and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthotoxol, a naturally occurring furanocoumarin, has garnered significant interest within the scientific community for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its interactions with key cellular signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Natural Sources of this compound

This compound is predominantly found in plant species belonging to the Apiaceae (parsley) and Rutaceae (rue) families. This compound, often alongside its methylated derivative xanthotoxin (8-methoxypsoralen), plays a role in the plant's defense mechanisms. The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant, and environmental conditions.

Key Plant Sources

Several plant species have been identified as rich sources of this compound and its derivatives. Notable examples include:

-

Angelica dahurica : The roots of this plant are a well-documented source of various furanocoumarins, including this compound.

-

Cnidium monnieri : The fruits of this plant are a significant source of this compound.[1]

-

Pastinaca sativa (Parsnip): The roots of the parsnip plant contain this compound, and its concentration can be influenced by stressors such as fungal infection.

-

Ruta montana (Mountain Rue): This species is known to produce a variety of coumarins, with this compound being a notable constituent.

Quantitative Analysis of this compound in Natural Sources

The yield of this compound from natural sources is a critical factor for research and potential commercial applications. The following table summarizes the quantitative data reported in the literature for this compound and its methylated form, Xanthotoxin, from various plant sources.

| Plant Species | Plant Part | Compound | Yield/Content | Notes |

| Angelica dahurica | Root | This compound | 0.01930 mg/g[2] | The content of various furanocoumarins was determined by UPLC. |

| Angelica dahurica | Root | This compound | 0.066%[3] | Determined by HPTLC scanning. |

| Cnidium monnieri | Fruit | This compound | 19.4 mg from 308 mg of crude extract | Isolated via preparative high-speed counter-current chromatography.[1] |

| Pastinaca sativa | Root | Xanthotoxin | 0.05 mg/g (control) to 1.48 mg/g (induced) | 29-fold increase after induction with CuCl2.[4] |

| Ruta montana | Aerial Parts | Xanthotoxin | 0.12% - 0.45% | Yield varies depending on the harvesting season. |

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves extraction with organic solvents followed by chromatographic purification. The choice of methodology depends on the desired purity and scale of isolation.

Experimental Protocol 1: Isolation of this compound from Cnidium monnieri using High-Speed Counter-Current Chromatography (HSCCC)

This protocol is adapted from a published method for the preparative isolation of this compound.[1]

1. Preparation of Crude Extract:

- The dried and powdered fruits of Cnidium monnieri are extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, using methods like maceration or Soxhlet extraction.

- The solvent is then evaporated under reduced pressure to yield a crude extract.

2. HSCCC Procedure:

- Solvent System: A two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water is used. A common ratio for the separation of this compound is 1:1:1:1 (v/v/v/v).

- Sample Preparation: Dissolve the crude extract in a small volume of the lower phase of the solvent system.

- HSCCC Operation:

- The HSCCC column is first filled with the stationary phase (the upper phase of the solvent system).

- The apparatus is then rotated at a specific speed (e.g., 800-900 rpm).

- The mobile phase (the lower phase of the solvent system) is pumped through the column at a constant flow rate.

- Once the system reaches hydrodynamic equilibrium, the sample solution is injected.

- The effluent from the column is continuously monitored by a UV detector (e.g., at 254 nm).

- Fractions are collected based on the chromatogram peaks.

- Purification and Identification:

- The fractions containing this compound are combined and the solvent is evaporated.

- The purity of the isolated this compound can be determined by High-Performance Liquid Chromatography (HPLC).

- The structure can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Experimental Protocol 2: General Column Chromatography for this compound Isolation

This protocol provides a general framework for the isolation of this compound using conventional column chromatography.

1. Preparation of Crude Extract:

- Follow the same procedure as described in Protocol 1 for obtaining the crude extract.

2. Column Preparation:

- A glass column is packed with a suitable stationary phase, most commonly silica (B1680970) gel (60-120 mesh). The slurry packing method, where the silica gel is mixed with the initial mobile phase solvent and poured into the column, is often preferred.

3. Sample Loading:

- The crude extract is dissolved in a minimal amount of the initial mobile phase solvent and loaded onto the top of the prepared column. Alternatively, the extract can be adsorbed onto a small amount of silica gel, dried, and then loaded.

4. Elution:

- The column is eluted with a solvent system of increasing polarity. A common gradient system starts with a non-polar solvent like n-hexane and gradually increases the proportion of a more polar solvent like ethyl acetate (B1210297) or acetone.

- For example, the elution can begin with 100% n-hexane, followed by gradients of increasing ethyl acetate in n-hexane (e.g., 95:5, 90:10, 80:20, etc.).

5. Fraction Collection and Analysis:

- Fractions of the eluate are collected sequentially.

- The composition of each fraction is monitored using Thin-Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled.

- The solvent from the pooled fractions containing this compound is evaporated.

6. Recrystallization (Optional):

- For further purification, the isolated this compound can be recrystallized from a suitable solvent or solvent mixture.

Biological Activity and Signaling Pathways

This compound exerts its biological effects by modulating various intracellular signaling pathways. Understanding these interactions is crucial for elucidating its therapeutic potential.

Inhibition of Inflammatory Pathways

This compound has been shown to possess significant anti-inflammatory properties, primarily through its interaction with the NF-κB and MAPK signaling pathways.

-

NF-κB Pathway: this compound can suppress the activation of the NF-κB pathway by inhibiting the phosphorylation of IκBα.[5][6] This prevents the degradation of IκBα and the subsequent translocation of the p65 subunit of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes.

-

MAPK Pathway: this compound has been observed to inhibit the phosphorylation of key kinases in the MAPK pathway, specifically c-Jun N-terminal kinase (JNK) and p38.[5][6] By inhibiting these pathways, this compound can reduce the production of inflammatory mediators.

Modulation of Cell Proliferation and Survival

The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival. While direct studies on this compound's effect on this pathway are emerging, many natural compounds with similar structures and anti-cancer properties are known to modulate PI3K/Akt signaling. Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis, making it a key target in cancer therapy.

Visualizations of Experimental Workflows and Signaling Pathways

To provide a clearer understanding of the processes described, the following diagrams have been generated using the DOT language.

Caption: Workflow for the isolation of this compound using HSCCC.

References

- 1. Preparative isolation of osthol and this compound from Common Cnidium Fruit (Chinese traditional herb) using stepwise elution by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 3. Simultaneous Determination of the Content of Isoimperatorin, Imperatorin, Oxypeucedanin, this compound and Byakangelicin in Angelica dahurica by HPTLC Scanning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. squjs.squ.edu.om [squjs.squ.edu.om]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Xanthotoxol biosynthetic pathway in plants

An In-Depth Technical Guide to the Xanthotoxol Biosynthetic Pathway in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furanocoumarins are a class of plant secondary metabolites renowned for their significant phototoxic, phytotoxic, and pharmacological properties. These compounds play a crucial role in plant defense mechanisms against pathogens and herbivores.[1] Among the linear furanocoumarins, this compound (8-hydroxypsoralen) is a key biosynthetic intermediate and a bioactive compound in its own right.[2] It serves as the direct precursor to xanthotoxin (8-methoxypsoralen), a potent photosensitizing agent used in PUVA (Psoralen + UVA) therapy for skin disorders like psoriasis and vitiligo.[2][3] Understanding the intricate biosynthetic pathway of this compound is critical for metabolic engineering efforts aimed at enhancing the production of these valuable compounds and for the development of novel therapeutics. This guide provides a detailed overview of the core biosynthetic pathway, key enzymes, regulatory mechanisms, and relevant experimental protocols.

The Core Biosynthetic Pathway

The biosynthesis of this compound is a specialized branch of the phenylpropanoid pathway. The journey begins with the amino acid L-phenylalanine, which is converted through a series of steps to the central coumarin (B35378) precursor, umbelliferone (B1683723).[1] From umbelliferone, the pathway proceeds through several key enzymatic transformations, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), to yield the linear furanocoumarin backbone.

The established sequence leading to this compound is as follows:

-

Prenylation of Umbelliferone: The pathway initiates with the prenylation of umbelliferone at the C6 position to form demethylsuberosin.

-

Formation of Marmesin: Demethylsuberosin undergoes an oxidative cyclization reaction to form the dihydrofuranocoumarin, (+)-marmesin. This step is catalyzed by marmesin synthase , a cytochrome P450 enzyme.

-

Formation of Psoralen (B192213): (+)-marmesin is converted to psoralen, the parent linear furanocoumarin, through an oxidative reaction that involves the cleavage of a C3 unit (acetone). This reaction is catalyzed by the key enzyme psoralen synthase , another cytochrome P450.[4]

-

Hydroxylation to this compound: Finally, psoralen is hydroxylated at the C8 position to yield this compound. This critical step is catalyzed by psoralen 8-hydroxylase (P8H) , a CYP enzyme.[5]

This compound can then be O-methylated by S-adenosyl-L-methionine:this compound O-methyltransferase (XOMT) to produce xanthotoxin.[6][7]

Key Enzymes and Quantitative Data

The biosynthesis of this compound relies on several key enzymes, predominantly from the cytochrome P450 superfamily, which are responsible for the critical oxidative reactions.

-

Marmesin Synthase (MS): A P450 enzyme that catalyzes the formation of the dihydrofuran ring of (+)-marmesin.

-

Psoralen Synthase (PS): A well-characterized P450 enzyme (e.g., CYP71AJ1 from Ammi majus) that performs a unique carbon-chain cleavage to form the furan (B31954) ring of psoralen from (+)-marmesin.[4]

-

Psoralen 8-Hydroxylase (P8H): A P450 monooxygenase that specifically hydroxylates psoralen at the C8-position to produce this compound. In Angelica dahurica, enzymes from two distinct P450 subfamilies (CYP71AZ19 and CYP83F95) have been shown to catalyze this step.[5]

-

This compound O-Methyltransferase (XOMT): A S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase that converts this compound to xanthotoxin.[7] This enzyme is distinct from bergaptol (B1666848) O-methyltransferase (BMT), which methylates bergaptol at the C5 position.[8]

Quantitative Enzyme Kinetics

Quantitative data on the kinetics of these enzymes are crucial for understanding pathway flux and for applications in synthetic biology. While data for every enzyme in every species is not available, key parameters have been determined for representative enzymes in the pathway.

| Enzyme | Species | Substrate(s) | Km (µM) | kcat (min-1) | Source(s) |

| Psoralen Synthase (CYP71AJ1mut) | Ammi majus | (+)-Marmesin | 1.5 ± 0.5 | 340 ± 24 | [4] |

| Bergaptol O-Methyltransferase (BMT) | Ammi majus | Bergaptol | 2.8 | N/A | [8] |

| S-adenosyl-L-methionine (SAM) | 6.5 | N/A | [8] |

Note: Data for P8H and XOMT are limited. The data for BMT, an analogous O-methyltransferase in the same pathway, is provided for comparative purposes.

Regulation of Biosynthesis

The production of this compound and other furanocoumarins is tightly regulated and is often induced as a defense response to various biotic and abiotic stresses.[1]

-

Elicitor Induction: The biosynthesis is strongly stimulated by elicitors, such as cell wall fragments from fungi (e.g., Phytophthora megasperma).[6] This induction involves the rapid and transient activation of genes encoding the biosynthetic enzymes.[5][6]

-

Hormonal Regulation (Jasmonic Acid): The jasmonic acid (JA) signaling pathway is a key regulator of furanocoumarin biosynthesis.[9][10] In the absence of a stress signal, JAZ (JASMONATE ZIM-DOMAIN) proteins repress transcription factors (TFs) like MYC2. Upon stress, JA levels rise, leading to the degradation of JAZ proteins via the SCFCOI1 complex. This releases the TFs to activate the expression of defense genes, including the P450s and O-methyltransferases of the furanocoumarin pathway.[11]

Experimental Protocols

Characterizing the enzymes of the this compound pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Protocol: Functional Characterization of Psoralen 8-Hydroxylase (P8H) in Yeast

This protocol outlines the heterologous expression of a candidate P8H gene in Saccharomyces cerevisiae for functional validation.[12][13][14]

-

Gene Cloning:

-

Isolate total RNA from plant tissue known to produce furanocoumarins (e.g., elicited cell cultures).

-

Synthesize first-strand cDNA using a reverse transcriptase kit.

-

Amplify the full-length coding sequence of the candidate P8H gene using high-fidelity PCR with primers containing restriction sites compatible with a yeast expression vector (e.g., pESC-HIS).

-

Digest the PCR product and the pESC-HIS vector with the corresponding restriction enzymes.

-

Ligate the gene insert into the linearized vector and transform into competent E. coli for plasmid propagation. Verify the sequence of the final construct.

-

-

Yeast Transformation and Expression:

-

Transform the verified plasmid into a suitable S. cerevisiae strain (e.g., BY4741) using the lithium acetate (B1210297) method.

-

Select positive transformants on appropriate dropout medium (e.g., SD/-His).

-

Inoculate a single colony into 5 mL of selective liquid medium containing glucose and grow overnight at 30°C with shaking.

-

Use the starter culture to inoculate a larger volume (e.g., 50 mL) of selective medium containing galactose (to induce gene expression from the GAL1 promoter) instead of glucose.

-

Incubate for 24-48 hours at 30°C with vigorous shaking.

-

-

Microsome Preparation:

-

Harvest yeast cells by centrifugation (e.g., 5,000 x g for 10 min at 4°C).

-

Wash the cell pellet with a chilled extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.6 M sorbitol).

-

Resuspend the cells in extraction buffer containing protease inhibitors and lyse the cells using glass beads and vigorous vortexing or a bead beater.

-

Centrifuge the lysate at 10,000 x g for 20 min at 4°C to pellet cell debris and mitochondria.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1-2 hours at 4°C to pellet the microsomal fraction.

-

Discard the supernatant and resuspend the microsomal pellet in a small volume of storage buffer (e.g., 50 mM potassium phosphate (B84403) pH 7.25, 20% glycerol). Aliquot and store at -80°C.

-

Protocol: In Vitro P450 Enzyme Assay

This protocol is for determining the activity of the P8H enzyme in the prepared microsomal fraction.[4][15]

-

Reaction Setup: Prepare a total reaction volume of 100-200 µL in a microcentrifuge tube. The reaction mixture should contain:

-

Potassium phosphate buffer (50 mM, pH 7.25)

-

Microsomal protein (10-50 µg)

-

Psoralen (substrate) dissolved in DMSO (final concentration e.g., 50 µM; final DMSO <1%)

-

-

Initiation: Pre-incubate the mixture at 30°C for 5 minutes. Start the reaction by adding an NADPH-regenerating system (e.g., 1 mM NADPH, 10 mM glucose-6-phosphate, and 1 unit/mL glucose-6-phosphate dehydrogenase).

-

Incubation: Incubate the reaction at 30°C for 30-60 minutes with gentle shaking.

-

Termination: Stop the reaction by adding 50 µL of ice-cold acetonitrile (B52724) or by acidifying with 10 µL of 2 M HCl.

-

Extraction: Add an equal volume of ethyl acetate, vortex thoroughly, and centrifuge to separate the phases. Transfer the upper organic phase containing the furanocoumarins to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.

-

Analysis: Resuspend the dried extract in a known volume of the HPLC mobile phase (e.g., 100 µL) for analysis.

Protocol: HPLC Analysis of Furanocoumarins

This method is used to separate and quantify the substrate (psoralen) and the product (this compound) from the enzyme assay.[16][17][18]

-

Instrumentation: An HPLC system equipped with a photodiode array (PDA) or UV detector and a C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically used.

-

Solvent A: Water

-

Solvent B: Acetonitrile or Methanol

-

-

Gradient Program (Example):

-

0-2 min: 35% B

-

2-20 min: Linear gradient from 35% to 80% B

-

20-25 min: Hold at 80% B

-

25-30 min: Return to 35% B and equilibrate

-

-

Flow Rate: 1.0 mL/min.

-

Detection: Monitor at a wavelength suitable for furanocoumarins, such as 254 nm or 310 nm.[17][18]

-

Quantification: Create a standard curve using authentic this compound standard of known concentrations. Identify the product peak in the sample chromatogram by comparing its retention time and UV spectrum to the standard. Calculate the amount of product formed based on the peak area and the standard curve.

References

- 1. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Psoralen - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 8-hydroxyfuranocoumarin 8-O-methyltransferase - Wikipedia [en.wikipedia.org]

- 8. Furanocoumarin biosynthesis in Ammi majus L. Cloning of bergaptol O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Jasmonic acid regulates the biosynthesis of medicinal metabolites via the JAZ9-MYB76 complex in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Jasmonates: biosynthesis, perception, signal transduction and action in plant stress response, growth and development. An update to the 2007 review in Annals of Botany - PMC [pmc.ncbi.nlm.nih.gov]

- 12. experts.illinois.edu [experts.illinois.edu]

- 13. Two CYP71AJ enzymes function as psoralen synthase and angelicin synthase in the biosynthesis of furanocoumarins in Peucedanum praeruptorum Dunn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. impactfactor.org [impactfactor.org]

- 18. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Xanthotoxol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthotoxol, also known as 8-hydroxypsoralen, is a naturally occurring furanocoumarin found in various plants, including those of the Apiaceae and Rutaceae families.[1] As a significant bioactive compound, it has garnered considerable interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and insights into its mechanisms of action, with a focus on its impact on key signaling pathways. All quantitative data is summarized for clarity, and methodologies for crucial experiments are described to facilitate further research and development.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are pivotal for its application in research and drug development. These properties influence its solubility, stability, and interaction with biological systems.

Table 1: General and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 9-hydroxyfuro[3,2-g]chromen-7-one | [PubChem CID: 65090] |

| Synonyms | 8-Hydroxypsoralen, 8-Hydroxyfuranocoumarin | [1][2] |

| CAS Number | 2009-24-7 | [3] |

| Chemical Formula | C₁₁H₆O₄ | [PubChem CID: 65090] |

| Molecular Weight | 202.16 g/mol | [PubChem CID: 65090] |

| Appearance | Solid | [PubChem CID: 65090] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source / Method |

| Melting Point | 251 - 252 °C | [PubChem CID: 65090] |

| Boiling Point | 428.1 ± 45.0 °C | Predicted[3] |

| pKa | 5.74 ± 0.20 | Predicted |

| Solubility | DMSO: ≥ 60 mg/mL | [4] |

| Methanol: Slightly soluble | [3] | |

| Water: 7279 mg/L (25 °C) | Estimated[5] | |

| LogP | 1.405 | Estimated |

Spectral Data

Spectroscopic data is essential for the identification and structural elucidation of this compound.

Table 3: Spectroscopic Data for this compound

| Spectrum Type | Wavelengths/Frequencies | Source |

| UV (in DMSO) | λmax: 219, 251, 269, 284, 310 nm | [2] |

| IR (KBr) | Data for the related compound Xanthotoxin shows characteristic peaks at: 3117 cm⁻¹ (=C-H aromatic), 1705 cm⁻¹ (C=O of α-pyrone), 1681 cm⁻¹ (C=C of pyrone), 1332 and 1150 cm⁻¹ (C-O of furan (B31954) and coumarin). | [Referential Data] |

| ¹H NMR (CDCl₃) | A spectrum is available, showing characteristic furanocoumarin signals. | [6] |

| ¹³C NMR | Data for the related compound Xanthotoxin is available. | [Referential Data] |

| Mass Spec. (LC-MS) | Precursor m/z: 203.0338 [M+H]⁺, Top 5 Peaks: 173.0208, 145.1004, 103.8164 | [PubChem CID: 65090] |

Experimental Protocols

Isolation of this compound from Cnidium monnieri

A successful method for the preparative isolation and purification of this compound utilizes high-speed counter-current chromatography (HSCCC).

Workflow for this compound Isolation

References

- 1. This compound | 2009-24-7 | FX09864 | Biosynth [biosynth.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound CAS#: 2009-24-7 [m.chemicalbook.com]

- 4. This compound | 5-HT Receptor | Endogenous Metabolite | ROS | TargetMol [targetmol.com]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

Xanthotoxol: An In-Depth Technical Guide to its In Vitro Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthotoxol, a naturally occurring furanocoumarin, has demonstrated significant pharmacological potential in vitro, particularly in the realms of oncology and inflammation. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the in vitro activities of this compound. It delves into the specific signaling pathways modulated by this compound, its impact on cellular processes, and quantitative measures of its efficacy. Detailed experimental protocols for key assays are provided to facilitate further research and development.

Core Mechanisms of Action

This compound exerts its biological effects primarily through two distinct, yet potentially interconnected, mechanisms: anti-inflammatory and anticancer activities. In vitro studies have elucidated the signaling cascades and cellular responses targeted by this compound.

Anti-Inflammatory Mechanism

This compound has been shown to be a potent inhibitor of key inflammatory pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[1][2][3]

The NF-κB pathway is a cornerstone of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

This compound intervenes in this process by:

-

Preventing IκBα Phosphorylation and Degradation: this compound treatment has been observed to attenuate the phosphorylation of IκBα in a concentration-dependent manner in LPS-stimulated RAW 264.7 macrophages.[2][3] This stabilization of IκBα prevents its degradation.

-

Inhibiting NF-κB p65 Nuclear Translocation: By preserving IκBα, this compound effectively inhibits the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus.[2][3] This has been confirmed through western blot analysis of nuclear and cytoplasmic fractions.[4]

The net effect of this inhibition is a significant reduction in the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[3] Furthermore, the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) is also downregulated.[3]

The MAPK pathway, comprising cascades such as ERK, JNK, and p38 MAPK, is another critical regulator of inflammation. This compound has been shown to specifically target the JNK and p38 MAPK pathways.[2][3] In vitro studies have demonstrated that this compound reduces the phosphorylation levels of JNK and p38 in LPS-stimulated RAW 264.7 cells in a concentration-dependent manner.[3] By inhibiting these MAPK cascades, this compound further contributes to the suppression of the inflammatory response.

Anticancer Mechanism

This compound exhibits cytotoxic and anti-proliferative effects against a range of cancer cell lines, including those of the lung, skin, blood, and thyroid.[5] Its anticancer activity is multifaceted, involving the induction of apoptosis, inhibition of cell proliferation and metastasis, and modulation of key survival pathways.[6]

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. This compound has been shown to induce apoptosis through the activation of the intrinsic apoptotic pathway.[5] Key molecular events include:

-

Activation of Caspases: this compound treatment leads to the activation of initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3 and -7).[5]

-

Modulation of Bcl-2 Family Proteins: It upregulates the pro-apoptotic protein Bax, which facilitates the release of cytochrome c from the mitochondria.[5]

This compound effectively curtails the proliferative and metastatic potential of cancer cells through several mechanisms:

-

Cell Cycle Arrest: It has been shown to induce cell cycle arrest, thereby halting uncontrolled cell division.[6]

-

Inhibition of Colony Formation and DNA Replication: this compound reduces the ability of cancer cells to form colonies and replicate their DNA.[6]

-

Suppression of Migration and Invasion: In vitro assays, such as the transwell migration assay, have demonstrated that this compound can inhibit the migration and invasion of cancer cells.[6]

The PI3K-AKT pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. In non-small cell lung cancer (NSCLC) cells, this compound has been shown to downregulate the PI3K-AKT signaling pathway.[6] This inhibition contributes to its ability to induce apoptosis and suppress cell proliferation and metastasis.[6]

Quantitative Data

The following tables summarize the quantitative data on the in vitro effects of this compound from various studies.

Table 1: Anti-inflammatory Activity of this compound

| Cell Line | Stimulant | Parameter Measured | Effective Concentration | % Inhibition / Effect | Reference |

| RAW 264.7 | LPS (1 µg/mL) | NO Production | 62.5, 125, 250 µM | Concentration-dependent decrease | [3] |

| RAW 264.7 | LPS (1 µg/mL) | PGE2 Production | 62.5, 125, 250 µM | Concentration-dependent decrease | [3] |

| RAW 264.7 | LPS (1 µg/mL) | IL-6 Production | 62.5, 125, 250 µM | Concentration-dependent decrease | [3] |

| RAW 264.7 | LPS (1 µg/mL) | TNF-α Production | 62.5, 125, 250 µM | Concentration-dependent decrease | [3] |

| RAW 264.7 | LPS (1 µg/mL) | iNOS Protein Expression | 62.5, 125, 250 µM | Concentration-dependent decrease | [3] |

| RAW 264.7 | LPS (1 µg/mL) | COX-2 Protein Expression | 62.5, 125, 250 µM | Concentration-dependent decrease | [3] |

| RAW 264.7 | LPS (1 µg/mL) | p-JNK Expression | 62.5, 125, 250 µM | Concentration-dependent decrease | [3] |

| RAW 264.7 | LPS (1 µg/mL) | p-p38 Expression | 62.5, 125, 250 µM | Concentration-dependent decrease | [3] |

| RAW 264.7 | LPS (1 µg/mL) | Nuclear p65 Expression | 62.5, 125, 250 µM | Concentration-dependent decrease | [2][3] |

Table 2: Anticancer Activity of this compound

| Cell Line | Assay | IC50 / Effective Concentration | Effect | Reference |

| TCTC | Proliferation Assay | 5 - 50 µg/mL | Inhibition of cell growth | [7] |

| HeLa | Not specified | Not specified | Inhibition of proliferation | [8] |

| HepG2 | Not specified | Not specified | Inhibition of proliferation | [9] |

| A549, NCI-H460 | Multiple assays | Not specified | Induces apoptosis, cell cycle arrest; Inhibits colony formation, DNA replication, migration, invasion | [6] |

| FM55P, FM55M2 | Not specified | Not specified | Induces apoptosis; Inhibits proliferation | [5] |

| HL60, HL60/MX1, HL60/MX2 | Not specified | Not specified | Induces cytotoxicity, apoptosis; Activates caspases 3, 7, 8, 9, Bax; Inhibits proliferation, p38 phosphorylation | [5] |

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's in vitro mechanism of action.

Cell Viability Assay (CCK-8 Assay)

This protocol is adapted for determining the effect of this compound on the viability of cancer cell lines.[10]

Materials:

-

Target cancer cell line

-

Complete culture medium

-

96-well plates

-

This compound stock solution (in DMSO)

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration should be less than 0.1%.

-

Remove the medium from the wells and add 100 µL of the various concentrations of this compound-containing medium. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as: (Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank) x 100%.

Western Blot Analysis

This protocol is for analyzing the protein expression levels of key signaling molecules in the NF-κB and MAPK pathways after this compound treatment.[11]

Materials:

-

RAW 264.7 cells

-

Complete culture medium

-

6-well plates

-

This compound

-

LPS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with 1 µg/mL LPS for the appropriate time (e.g., 30 minutes for phosphorylation studies, 24 hours for iNOS/COX-2 expression).

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C and collect the supernatant.

-

Determine the protein concentration using the BCA assay.

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using ECL reagent and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol uses flow cytometry to quantify apoptosis in cancer cells treated with this compound.[3][5]

Materials:

-

Target cancer cell line

-

Complete culture medium

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

-

Harvest the cells (including floating cells in the medium) by trypsinization.

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB in response to this compound.[1][12][13]

Materials:

-

HEK293T or other suitable cells

-

NF-κB luciferase reporter plasmid

-

Renilla luciferase control plasmid (for normalization)

-

Transfection reagent

-

96-well white plates

-

This compound

-

LPS or TNF-α (as a stimulant)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Co-transfect cells in a 96-well plate with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

-

After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS or TNF-α for 6-8 hours.

-

Lyse the cells according to the Dual-Luciferase Reporter Assay System protocol.

-

Measure the firefly and Renilla luciferase activities using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity.

Transwell Migration Assay

This assay assesses the effect of this compound on cancer cell migration.[2][14][15]

Materials:

-

Target cancer cell line

-

Serum-free medium

-

Complete medium (with FBS as a chemoattractant)

-

Transwell inserts (8 µm pore size) for 24-well plates

-

This compound

-

Crystal violet staining solution

-

Cotton swabs

-

Microscope

Procedure:

-

Starve the cancer cells in serum-free medium for 12-24 hours.

-

Add 600 µL of complete medium to the lower chamber of the 24-well plate.

-

Resuspend the starved cells in serum-free medium containing various concentrations of this compound.

-

Seed 1 x 10^5 cells in 100 µL of the cell suspension into the upper chamber of the transwell insert.

-

Incubate the plate for an appropriate time (e.g., 24 hours) at 37°C.

-

Remove the transwell inserts and carefully wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol (B129727) for 15 minutes.

-

Stain the cells with 0.1% crystal violet for 20 minutes.

-

Wash the inserts with PBS and allow them to air dry.

-

Count the number of migrated cells in several random fields under a microscope.

Conclusion

This compound demonstrates significant potential as a therapeutic agent through its potent anti-inflammatory and anticancer activities in vitro. Its ability to modulate multiple key signaling pathways, including NF-κB, MAPK, and PI3K-AKT, underscores its pleiotropic effects. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic promise of this compound. Future in vivo studies are warranted to validate these in vitro findings and to assess the pharmacokinetic and safety profiles of this promising natural compound.

References

- 1. library.opentrons.com [library.opentrons.com]

- 2. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [bio-protocol.org]

- 3. benchchem.com [benchchem.com]

- 4. Anti-Inflammatory Effects of Psoralen Derivatives on RAW264.7 Cells via Regulation of the NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound suppresses non-small cell lung cancer progression and might improve patients' prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytotoxic effect of this compound (8-hydroxypsoralen) on TCTC cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cell lines ic50: Topics by Science.gov [science.gov]

- 9. mdpi.com [mdpi.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. benchchem.com [benchchem.com]

- 12. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]

- 15. benchchem.com [benchchem.com]

Xanthotoxol: A Comprehensive Technical Guide to its Pharmacological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthotoxol, a naturally occurring furanocoumarin, has emerged as a compound of significant interest in pharmacological research. Possessing a diverse range of biological activities, it demonstrates potential therapeutic applications in oncology, inflammatory disorders, neurodegenerative diseases, and infectious diseases. This technical guide provides an in-depth overview of the core pharmacological activities of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying signaling pathways.

Introduction

This compound, also known as 8-hydroxypsoralen, is a linear furanocoumarin found in various plant species, including Cnidium monnieri (L.) Cusson and Angelica dahurica.[1][2] Structurally, it is a derivative of psoralen. Historically used in traditional medicine, recent scientific investigations have begun to elucidate the molecular mechanisms underpinning its diverse pharmacological effects. This document serves as a comprehensive resource for researchers and professionals in drug development, consolidating the current scientific knowledge on this compound's bioactivities.

Anti-Cancer Activities

This compound has demonstrated significant anti-cancer properties across various cancer cell lines. Its mechanisms of action primarily involve the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[3][4][5]

Cytotoxicity and Antiproliferative Effects

This compound exhibits cytotoxic and antiproliferative effects on a range of cancer cells.[2][3] Quantitative data from various studies are summarized in the table below.

| Cell Line | Cancer Type | IC50 Value | Reference |

| HepG2 | Liver Cancer | 15.57 µM | [2] |

| HeLa | Cervical Cancer | 23.59 µM | [2] |

| A549 | Non-Small Cell Lung Cancer | Not specified, but inhibits viability | [4][5] |

| NCI-H460 | Non-Small Cell Lung Cancer | Not specified, but inhibits viability | [5] |

| TCTC cells | Not specified | 5 to 50 µg/ml inhibits growth | [6] |

Induction of Apoptosis and Cell Cycle Arrest

This compound has been shown to induce apoptosis and cause cell cycle arrest in cancer cells.[4][5] In non-small cell lung cancer (NSCLC) cells, this compound treatment leads to an increase in the expression of pro-apoptotic proteins such as cleaved PARP, while also arresting the cell cycle.[4] Studies in various cancer cell lines have shown that this compound can activate caspases 3, 7, 8, and 9, as well as the pro-apoptotic factor Bax, further contributing to its apoptotic effects.[3][5]

Inhibition of Metastasis

This compound can suppress the migration and invasion of cancer cells, key processes in metastasis.[4][5] In NSCLC cells, it has been observed to inhibit the epithelial-mesenchymal transition (EMT), a critical step in the metastatic cascade.[4]

Signaling Pathways in Anti-Cancer Activity

The anti-cancer effects of this compound are mediated through the modulation of several key signaling pathways. A significant pathway identified is the PI3K-AKT signaling pathway, which is downregulated by this compound in NSCLC cells.[4][7]

Caption: this compound inhibits the PI3K/AKT pathway.

Experimental Protocols

-

Cell Seeding: Plate cancer cells (e.g., A549, HepG2) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

-

Cell Treatment: Treat cancer cells with the desired concentration of this compound for 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

Anti-inflammatory Activities

This compound exhibits potent anti-inflammatory effects by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.[1][8][9]

Inhibition of Pro-inflammatory Mediators

In various experimental models, this compound has been shown to reduce the production of several pro-inflammatory molecules.[1] In a rat model of cerebral ischemia, this compound treatment significantly decreased the levels of interleukin (IL)-1β, tumor necrosis factor (TNF)-α, IL-8, and nitric oxide (NO).[1] It also attenuated the activity and protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]

| Mediator | Model | Effect of this compound | Reference |

| IL-1β | Rat cerebral ischemia | Decreased production | [1] |

| TNF-α | Rat cerebral ischemia | Decreased production | [1] |

| IL-8 | Rat cerebral ischemia | Decreased production | [1] |

| NO | Rat cerebral ischemia | Decreased production | [1] |

| iNOS | Rat cerebral ischemia | Decreased activity and expression | [1] |

| COX-2 | Rat cerebral ischemia | Decreased expression | [1] |

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of this compound are largely attributed to its ability to inhibit the NF-κB and MAPK signaling pathways.[8][9] this compound prevents the nuclear translocation of the NF-κB p65 subunit and inhibits the phosphorylation of JNK and p38 MAPKs.[1][9]

Caption: this compound inhibits NF-κB and MAPK pathways.

Experimental Protocols

-

Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.

-

Treatment: Pre-treat cells with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Griess Reaction: Collect the cell culture supernatant and mix with an equal volume of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Absorbance Measurement: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm. A standard curve of sodium nitrite (B80452) is used to quantify NO concentration.

-

Cell Treatment and Lysis: Treat cells as described above. After treatment, lyse the cells to separate nuclear and cytoplasmic fractions.

-

Protein Quantification: Determine the protein concentration of each fraction using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with a primary antibody against the NF-κB p65 subunit, followed by an HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Neuroprotective Activities

This compound has demonstrated neuroprotective effects, particularly in the context of cerebral ischemia and neuroinflammation.[1][10]

Protection Against Ischemic Brain Injury

In a rat model of focal cerebral ischemia-reperfusion injury, this compound administration (5 and 10 mg/kg) was found to alleviate brain edema, inhibit neutrophil infiltration, and decrease the expression of intercellular adhesion molecule-1 (ICAM-1) and E-selectin.[1] It also attenuated the disruption of the blood-brain barrier (BBB).[1]

Modulation of Neuroinflammation

The neuroprotective effects of this compound are closely linked to its anti-inflammatory properties within the central nervous system.[1] By suppressing the production of pro-inflammatory cytokines and mediators in the brain following an ischemic insult, this compound helps to mitigate neuronal damage.[1]

Potential in Neurodegenerative Diseases

This compound has shown potential in models of Parkinson's disease.[10] It has been observed to reverse Parkinson's disease-like symptoms in zebrafish larvae and mice models.[10] Its ability to cross the blood-brain barrier and inhibit acetylcholinesterase (AChE) suggests its potential for cognitive enhancement.[10][11][12]

Caption: Neuroprotective mechanism of this compound.

Experimental Protocols

-

Anesthesia and Incision: Anesthetize Sprague-Dawley rats and make a midline cervical incision.

-

Artery Occlusion: Expose the common carotid artery and insert a nylon monofilament into the internal carotid artery to occlude the origin of the middle cerebral artery.

-

Reperfusion: After 2 hours of occlusion, withdraw the filament to allow reperfusion.

-

This compound Administration: Administer this compound (e.g., 5 and 10 mg/kg, intraperitoneally) at specific time points post-ischemia.

-

Neurological Assessment: Evaluate neurological deficits at 24 hours post-reperfusion.

-

Histological Analysis: Sacrifice the animals and perform TTC staining to measure infarct volume.

Antimicrobial Activities

This compound has been reported to possess antimicrobial properties against a range of bacteria and fungi.[13]

Antibacterial and Antifungal Spectrum

Studies have shown that this compound is effective against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.[13]

| Microorganism | Type | Effective Concentration | Inhibition Zone (mm) | Reference |

| Staphylococcus aureus | Gram-positive Bacteria | From 50 mg | 11-33 | [13] |

| Bacillus subtilis | Gram-positive Bacteria | From 50 mg | 11-33 | [13] |

| Pseudomonas aeruginosa | Gram-negative Bacteria | From 80 mg | 11-33 | [13] |

| Candida albicans | Fungus (Yeast) | From 50 mg | 15-28 | [13] |

| Aspergillus species | Fungus (Mold) | From 80 mg | Not specified | [13] |

Experimental Protocols

-

Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

-

Plate Inoculation: Evenly spread the microbial suspension onto the surface of an agar (B569324) plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).

-

Disk Application: Impregnate sterile paper discs with known concentrations of this compound and place them on the agar surface.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.

-

Measurement: Measure the diameter of the zone of inhibition around each disc.

Conclusion

This compound is a promising natural compound with a broad spectrum of pharmacological activities. Its demonstrated anti-cancer, anti-inflammatory, neuroprotective, and antimicrobial effects, underpinned by its modulation of key signaling pathways such as PI3K-AKT, NF-κB, and MAPK, make it a compelling candidate for further investigation in drug discovery and development. The experimental protocols detailed in this guide provide a foundation for researchers to further explore the therapeutic potential of this compound and to design future preclinical and clinical studies. Further research is warranted to fully elucidate its mechanisms of action, pharmacokinetic and pharmacodynamic profiles, and safety in in vivo models and eventually in human subjects.

References

- 1. This compound Exerts Neuroprotective Effects Via Suppression of the Inflammatory Response in a Rat Model of Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound suppresses non-small cell lung cancer progression and might improve patients' prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.blrcl.org [journals.blrcl.org]

- 6. Cytotoxic effect of this compound (8-hydroxypsoralen) on TCTC cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. mdpi.com [mdpi.com]

- 10. Xanthotoxin reverses Parkinson’s disease-like symptoms in zebrafish larvae and mice models: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanisms of the Procognitive Effects of Xanthotoxin and Umbelliferone on LPS-Induced Amnesia in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanisms of the Procognitive Effects of Xanthotoxin and Umbelliferone on LPS-Induced Amnesia in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jmaterenvironsci.com [jmaterenvironsci.com]

Xanthotoxol as a 5-HT Receptor Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthotoxol, a naturally occurring furanocoumarin, has been identified as a compound with a range of pharmacological activities, including antagonistic effects at serotonin (B10506) (5-HT) receptors.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with the 5-HT receptor system. Due to a lack of specific binding affinity and functional potency data in the public domain, this document focuses on providing the necessary theoretical framework and detailed experimental protocols for the comprehensive evaluation of this compound as a 5-HT receptor antagonist. This guide is intended to serve as a resource for researchers and drug development professionals seeking to elucidate the specific molecular pharmacology of this compound and its potential as a therapeutic agent targeting the serotonergic system.

Quantitative Data on 5-HT Receptor Antagonism

A thorough review of the scientific literature did not yield specific quantitative data for the binding affinity (Ki) or functional antagonism (IC50) of this compound at individual 5-HT receptor subtypes. The tables below are structured to accommodate such data once it becomes available through future research.

Table 1: Binding Affinity of this compound at Human 5-HT Receptor Subtypes

| Receptor Subtype | Radioligand Used | Ki (nM) | Source |

| 5-HT1 Family | |||

| 5-HT1A | Data not available | Data not available | - |

| 5-HT1B | Data not available | Data not available | - |

| 5-HT1D | Data not available | Data not available | - |

| 5-HT1E | Data not available | Data not available | - |

| 5-HT1F | Data not available | Data not available | - |

| 5-HT2 Family | |||

| 5-HT2A | Data not available | Data not available | - |

| 5-HT2B | Data not available | Data not available | - |

| 5-HT2C | Data not available | Data not available | - |

| 5-HT3 | Data not available | Data not available | - |

| 5-HT4 | Data not available | Data not available | - |

| 5-HT5A | Data not available | Data not available | - |

| 5-HT6 | Data not available | Data not available | - |

| 5-HT7 | Data not available | Data not available | - |

Table 2: Functional Antagonism of this compound at Human 5-HT Receptor Subtypes

| Receptor Subtype | Assay Type | Agonist Used | IC50 (nM) | % Inhibition | Source |

| 5-HT1A | cAMP Inhibition | Data not available | Data not available | Data not available | - |

| 5-HT2A | Calcium Mobilization | Data not available | Data not available | Data not available | - |

| 5-HT2C | Calcium Mobilization | Data not available | Data not available | Data not available | - |

| 5-HT3 | Ion Flux/Electrophysiology | Data not available | Data not available | Data not available | - |

| 5-HT6 | cAMP Accumulation | Data not available | Data not available | Data not available | - |

| 5-HT7 | cAMP Accumulation | Data not available | Data not available | Data not available | - |

Experimental Protocols

The following protocols describe standard methodologies for determining the binding affinity and functional antagonist activity of a test compound, such as this compound, at various 5-HT receptor subtypes.

Radioligand Binding Assay for 5-HT Receptor Affinity (Generic Protocol)

This protocol is designed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from a specific 5-HT receptor subtype.

Materials:

-

Cell membranes from a cell line stably expressing the human 5-HT receptor subtype of interest (e.g., HEK293 or CHO cells).

-

Radioligand specific for the receptor subtype (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A).

-

Test compound (this compound).

-

Reference antagonist for the specific receptor.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail.

-

Microplate scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the receptor of interest in a lysis buffer and pellet the membranes by centrifugation. Wash the membrane pellet multiple times with fresh buffer and finally resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, the specific radioligand at a concentration near its Kd, and a range of concentrations of the test compound (this compound).

-

Total Binding: Wells containing membranes and radioligand only.

-

Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of a known non-labeled antagonist for that receptor.

-

Displacement Curve: Wells containing membranes, radioligand, and serial dilutions of this compound.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a microplate scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Assay for Gi/o- and Gs-Coupled 5-HT Receptors (Generic Protocol)

This assay measures the ability of a test compound to antagonize the agonist-induced inhibition (for Gi/o-coupled receptors like 5-HT1A) or stimulation (for Gs-coupled receptors like 5-HT4, 5-HT6, 5-HT7) of cyclic AMP (cAMP) production.

Materials:

-

A cell line stably expressing the 5-HT receptor of interest (e.g., CHO-K1).

-

A known agonist for the receptor.

-

Test compound (this compound).

-

Forskolin (B1673556) (for Gi/o-coupled receptors).

-

A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Cell culture medium and buffers.

-

A suitable microplate reader.

Procedure:

-

Cell Culture: Culture the cells to an appropriate confluency in 96- or 384-well plates.

-

Compound Incubation: Replace the culture medium with assay buffer containing various concentrations of the antagonist (this compound) or vehicle. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

-

Agonist Stimulation:

-

For Gi/o-coupled receptors (e.g., 5-HT1A): Add a fixed concentration of forskolin (to stimulate adenylyl cyclase) along with a fixed concentration (e.g., EC80) of the specific 5-HT receptor agonist to the wells.

-

For Gs-coupled receptors (e.g., 5-HT7): Add a fixed concentration (e.g., EC80) of the specific 5-HT receptor agonist to the wells.

-

-

Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at room temperature to allow for changes in intracellular cAMP levels.

-

cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.

-

Data Analysis: Generate a dose-response curve by plotting the cAMP levels against the log concentration of the antagonist (this compound). Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced response.

Calcium Mobilization Assay for Gq-Coupled 5-HT Receptors (Generic Protocol)

This assay is used to determine the antagonist activity of a test compound at Gq-coupled 5-HT receptors (e.g., 5-HT2A, 5-HT2C) by measuring its ability to block agonist-induced increases in intracellular calcium.

Materials:

-

A cell line stably expressing the Gq-coupled 5-HT receptor of interest.

-

A specific agonist for the receptor.

-

Test compound (this compound).

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

A fluorescence microplate reader with an injection system.

Procedure:

-

Cell Plating: Seed the cells in a black, clear-bottom 96-well plate and allow them to attach overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

-

Antagonist Incubation: Wash the cells with assay buffer and then add various concentrations of the antagonist (this compound) or vehicle. Incubate for a specified time.

-

Calcium Measurement: Place the plate in a fluorescence microplate reader. Record a baseline fluorescence reading.

-

Agonist Injection: Inject a fixed concentration (e.g., EC80) of the specific 5-HT receptor agonist into the wells and continue to monitor the fluorescence signal over time.

-

Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Calculate the peak fluorescence response for each well. Plot the peak response against the log concentration of the antagonist (this compound) to generate a dose-response curve and determine the IC50 value.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general signaling pathways of major 5-HT receptor classes and a typical experimental workflow for characterizing a novel 5-HT receptor antagonist.

Figure 1: Simplified signaling pathways for major 5-HT receptor classes.

Figure 2: General experimental workflow for characterizing a novel 5-HT receptor antagonist.

Discussion and Future Directions

The current body of evidence suggests that this compound possesses 5-HT receptor antagonist properties. However, the lack of specific data on its interaction with the diverse family of 5-HT receptors represents a significant knowledge gap. To fully understand the therapeutic potential and the pharmacological profile of this compound, a systematic evaluation of its activity across all major 5-HT receptor subtypes is imperative.

Future research should prioritize conducting the experimental protocols outlined in this guide. Specifically, a comprehensive radioligand binding screen against a panel of all known human 5-HT receptor subtypes would provide a clear picture of this compound's selectivity profile. For any receptor subtypes where significant binding is observed, subsequent functional assays (cAMP, calcium mobilization, or electrophysiology for ion channels) are crucial to confirm the nature of the interaction (antagonism, partial agonism, or inverse agonism) and to quantify its potency.

Furthermore, in vivo studies using animal models relevant to serotonergic function (e.g., models of anxiety, depression, or psychosis) would be essential to translate in vitro findings into a physiological context and to assess the potential therapeutic efficacy of this compound.

References

Neuroprotective Effects of Xanthotoxol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthotoxol, a naturally occurring furanocoumarin, has garnered significant attention for its potent neuroprotective properties. This technical guide provides an in-depth overview of the current understanding of this compound's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. The primary neuroprotective effects of this compound are attributed to its robust anti-inflammatory and antioxidant activities, making it a promising candidate for the development of novel therapeutics for a range of neurological disorders, including cerebral ischemia, intracerebral hemorrhage, and neurodegenerative diseases.

Core Neuroprotective Mechanisms

This compound exerts its neuroprotective effects primarily through the modulation of key signaling pathways involved in inflammation and oxidative stress. The most well-documented mechanisms include the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Anti-Inflammatory Effects via NF-κB Pathway Inhibition

Neuroinflammation is a critical contributor to neuronal damage in various neurological conditions. This compound has been shown to potently suppress the inflammatory cascade by inhibiting the NF-κB signaling pathway.[1][2][3] In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS) or ischemic injury, this compound prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[2][3] This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[2][3]

The inhibition of the NF-κB pathway by this compound leads to a significant reduction in the production of various pro-inflammatory mediators, including:

-

Pro-inflammatory Cytokines: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[4][5]

-

Inflammatory Enzymes: Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2).[2][5]

-

Other Inflammatory Molecules: Prostaglandin E2 (PGE2) and Nitric Oxide (NO).[2][4][5]

Modulation of MAPK Signaling Pathways